The mechanism of action of (R)-2-Acetylthio-3-phenylpropionic Acid derivatives can be understood by examining their role as enzyme inhibitors. For instance, anilide derivatives of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid have been optimized to inhibit pyruvate dehydrogenase kinase (PDHK) effectively1. PDHK is an enzyme that plays a crucial role in the regulation of the pyruvate dehydrogenase complex, which is involved in energy metabolism. By inhibiting PDHK, these derivatives enhance the oxidation of lactate, thereby potentially ameliorating conditions associated with inappropriate blood lactate elevation without affecting blood glucose levels1.
In the medical field, derivatives of (R)-2-Acetylthio-3-phenylpropionic Acid have shown promise as antihypertensive agents. Specifically, 1-[3-(acylthio)-3-aroylpropionyl]-L-proline derivatives have been synthesized and evaluated for their ability to inhibit angiotensin-converting enzyme (ACE), which is a key regulator of blood pressure2. These compounds have demonstrated the ability to lower blood pressure in hypertensive rats, with some derivatives showing in vivo activity equivalent to that of captopril, a well-known ACE inhibitor2. The structure-activity relationships indicate that the configuration of the alpha-methyl group and the S-acetyl group significantly influences ACE inhibitory activity2.
The pharmacokinetic properties of these compounds are also noteworthy. For example, the oral bioavailability of PDHK inhibitors is optimized when the anilide is substituted with an electron-withdrawing group at the 4-position1. This finding is crucial for drug development, as it informs the design of compounds with better absorption and efficacy when administered orally1.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: